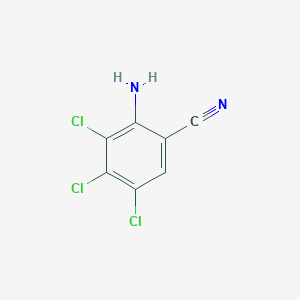
2-Amino-3,4,5-trichlorobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3,4,5-trichlorobenzonitrile: is an organic compound with the molecular formula C7H3Cl3N2 It is a derivative of benzonitrile, where three chlorine atoms and an amino group are substituted on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3,4,5-trichlorobenzonitrile typically involves the chlorination of 2-Aminobenzonitrile. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted under controlled temperature conditions to ensure selective chlorination at the desired positions on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents, are being explored to minimize environmental impact .
化学反応の分析
Types of Reactions: 2-Amino-3,4,5-trichlorobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
- Substituted benzonitriles
- Nitrobenzonitriles
- Aminobenzonitriles
- Biaryl compounds .
科学的研究の応用
Chemistry: 2-Amino-3,4,5-trichlorobenzonitrile is used as an intermediate in the synthesis of various organic compounds
Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. It has been investigated for its antimicrobial and antifungal activities. Additionally, its derivatives are explored for potential use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its stability and reactivity make it suitable for various applications in chemical manufacturing .
作用機序
The mechanism of action of 2-Amino-3,4,5-trichlorobenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound .
類似化合物との比較
- 2-Amino-3,5-dichlorobenzonitrile
- 2-Amino-4,5-dichlorobenzonitrile
- 2-Amino-3,4-dichlorobenzonitrile
Comparison: Compared to its similar compounds, 2-Amino-3,4,5-trichlorobenzonitrile has a higher degree of chlorination, which can enhance its reactivity and stability. The presence of three chlorine atoms provides more sites for substitution reactions, making it a versatile intermediate in organic synthesis. Its unique structure also contributes to its distinct biological activities, making it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
89403-98-5 |
|---|---|
分子式 |
C7H3Cl3N2 |
分子量 |
221.5 g/mol |
IUPAC名 |
2-amino-3,4,5-trichlorobenzonitrile |
InChI |
InChI=1S/C7H3Cl3N2/c8-4-1-3(2-11)7(12)6(10)5(4)9/h1H,12H2 |
InChIキー |
VPDFRZTVWDWDEX-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[(2-Chloro-6-fluorophenyl)methylidene]-9H-fluorene](/img/structure/B14375265.png)
![N-[2-methoxy-4-(7H-purin-8-yl)phenyl]-N-methylmethanesulfonamide](/img/structure/B14375266.png)
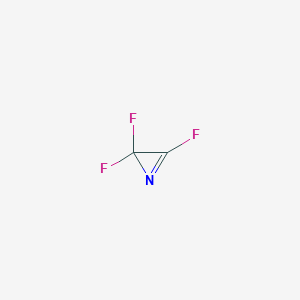
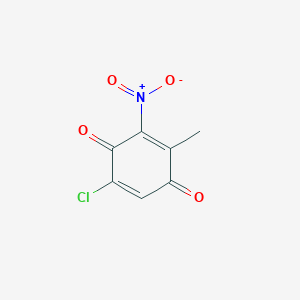
![1-[(But-2-en-1-yl)oxy]-3-methylbuta-1,3-diene](/img/structure/B14375273.png)
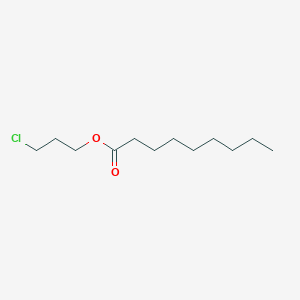
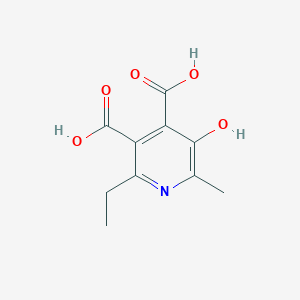

![1-(2,3-Dihydroxypropyl)-2-methylnaphtho[1,2-D][1,3]thiazol-1-ium chloride](/img/structure/B14375292.png)
![1-[(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14375295.png)

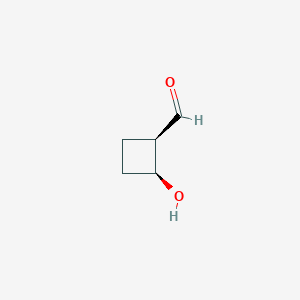
![but-2-enedioic acid;N-(1-methyl-1-azaspiro[4.5]decan-4-yl)benzamide](/img/structure/B14375319.png)
![2,6-Bis({bis[2-(pyridin-2-yl)ethyl]amino}methyl)-4-methylphenol](/img/structure/B14375320.png)
